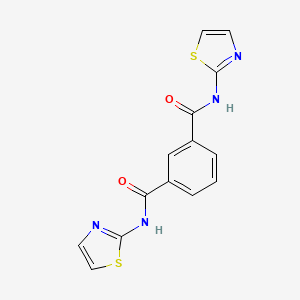

N,N'-Bis(2-thiazolyl)isophthalamide

Description

Properties

Molecular Formula |

C14H10N4O2S2 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

1-N,3-N-bis(1,3-thiazol-2-yl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C14H10N4O2S2/c19-11(17-13-15-4-6-21-13)9-2-1-3-10(8-9)12(20)18-14-16-5-7-22-14/h1-8H,(H,15,17,19)(H,16,18,20) |

InChI Key |

MARWQHQTMLKNFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)C(=O)NC3=NC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-thiazolyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(2-thiazolyl)isophthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-thiazolyl)isophthalamide can undergo various chemical reactions, including:

Oxidation: The thiazolyl groups can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The thiazolyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolyl groups can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiazolyl rings.

Scientific Research Applications

Scientific Research Applications

The applications of N,N'-Bis(2-thiazolyl)isophthalamide can be categorized into several key areas:

Biological Research

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, a study reported its activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

- Anticancer Properties : The compound has been evaluated for its anticancer activity, particularly against human cancer cell lines. In vitro assays indicated that it induces apoptosis in cancer cells, with IC50 values suggesting potent activity. Molecular docking studies further elucidated its mechanism of action by revealing interactions with key proteins involved in cell proliferation and survival pathways .

Material Science

- Polymer Chemistry : this compound serves as a valuable intermediate in the synthesis of high-performance polymers. Its thermal stability and mechanical properties make it suitable for applications in coatings and advanced materials. Research has focused on developing polymer blends that incorporate this compound to enhance durability and resistance to environmental factors.

- Organic Electronics : The compound's unique electronic properties have led to investigations into its use in organic semiconductors. Its π-conjugated structure allows for efficient charge transport, making it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The compound was tested using the broth microdilution method, revealing minimum inhibitory concentrations (MICs) that indicate strong antibacterial activity. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of this compound on various cancer cell lines, including breast and colon cancer cells. The findings showed significant cytotoxicity with varying IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

These results suggest that this compound could be developed further as a potential anticancer agent.

Mechanism of Action

The mechanism by which N,N’-Bis(2-thiazolyl)isophthalamide exerts its effects is primarily through its ability to chelate metal ions. The thiazolyl groups can bind to metal ions, forming stable complexes. This property makes it useful in applications where metal ion regulation is crucial, such as in the treatment of metal ion-related diseases or in catalysis. The compound’s ability to interact with proteins and enzymes also contributes to its biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

N,N'-Bis-[3-(2-amino-thiazol-4-yl)-phenyl]isophthalamide (ATPIPA)

- Structure: ATPIPA incorporates two 2-amino-thiazol-4-yl groups linked via phenyl rings to the isophthalamide core, introducing additional aromaticity and hydrogen-bonding capacity .

- Synthesis: Synthesized via condensation of isophthaloyl chloride with m/p-aminoacetophenone, followed by cyclization with thiourea and iodine. This contrasts with N,N'-Bis(2-thiazolyl)isophthalamide, which likely uses direct thiazole coupling to the isophthalic acid backbone.

- Applications : ATPIPA is used to prepare aromatic polyamides with exceptional thermal stability (decomposition temperatures >400°C) due to enhanced π-π stacking and hydrogen bonding .

α,δ-Bis[4-(4-bromophenyl)-2-thiazolyl]-3,4-dihydro-β,4-dioxo-2-quinazolinepentanenitrile Potassium Salt

- Structure : A quinazoline derivative with bromophenyl-substituted thiazoles and a potassium counterion. The bromine atoms increase molecular weight and polarizability compared to the simpler thiazolyl groups in the target compound .

- Synthesis : Achieved in 58% yield, highlighting efficient bromine-thiazole coupling strategies that could inform optimization of the target compound’s synthesis .

Salen-Type Platinum(II) Complexes

- Structure : Methoxysalicylidene-Schiff base ligands (e.g., (S)L3H2) coordinated to Pt(II). These lack the isophthalamide backbone but share bis-heterocyclic design principles .

- Applications : Used in catalysis and materials science for metal coordination, contrasting with the target compound’s role in polymer synthesis .

Comparative Data Table

Research Findings and Performance Metrics

- Thermal Stability: ATPIPA outperforms the target compound due to its extended aromatic system and hydrogen-bonding amino groups .

- Solubility : this compound may exhibit better solubility in polar aprotic solvents (e.g., DMSO) compared to brominated analogues, which face challenges due to halogenated hydrophobicity .

- Toxicity: While the carcinogenicity of nitrofuran-thiazolyl derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) is well-documented , the target compound’s safety profile remains unstudied, necessitating future evaluation.

Q & A

Q. How can researchers optimize the synthesis of N,N'-Bis(2-thiazolyl)isophthalamide to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of thiazolyl intermediates, improving coupling efficiency .

- Catalysts : Use coupling agents like HATU or EDCI to facilitate amide bond formation between isophthalic acid derivatives and 2-aminothiazole .

- Temperature Control : Reactions performed at 60–80°C reduce side-product formation while maintaining reactivity .

- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) followed by recrystallization in ethanol yields >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of thiazole substituents (e.g., δ 7.8–8.2 ppm for aromatic protons) .

- FT-IR : Amide C=O stretches (~1650 cm⁻¹) and thiazole C=N (~1550 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between thiazole and isophthalamide cores) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 344.2) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 irritation risk) .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the bioactivity of this compound derivatives?

Methodological Answer:

- Quadrant-Based SAR : Divide the molecule into four regions (e.g., thiazole rings, amide linkers) and independently modify substituents. For example:

- Hybrid Derivatives : Combine optimal substituents (e.g., brominated thiazoles + methylated linkers) to amplify activity .

- Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., RT inhibition IC₅₀) to quantify effects .

Q. What strategies resolve contradictions in reported biological activities of thiazolyl-containing compounds?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values for RT inhibition) to identify outliers caused by assay variability .

- Control Experiments : Replicate conflicting studies under standardized conditions (e.g., fixed cell lines, identical buffer pH) .

- Computational Modeling : Use DFT to predict electronic effects (e.g., thiazole ring electron density) that may explain divergent bioactivities .

Q. How does this compound interact with transition metals, and what applications arise from its coordination chemistry?

Methodological Answer:

Q. What in vitro assays are most suitable for evaluating the anti-inflammatory potential of this compound derivatives?

Methodological Answer:

- NO Inhibition : Measure suppression of LPS-induced NO production in RAW 264.7 macrophages (IC₅₀ typically 5–50 μM) .

- Cytokine Profiling : ELISA-based quantification of TNF-α and IL-6 in supernatants .

- NF-κB Luciferase Assay : Transfected HEK293 cells quantify pathway inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between cell-free and cell-based assays?

Methodological Answer:

- Membrane Permeability : Use logP calculations (>3 indicates better cell penetration) to explain low cell-based activity .

- Metabolic Stability : Incubate compounds with liver microsomes to identify rapid degradation in cell-based systems .

- Off-Target Effects : Perform kinome-wide profiling to rule out non-specific kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.